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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Kirrell (also known as Nephl) is a type | single-pass transmembrane protein belonging to the
immunoglobulin superfamily. It plays a crucial role in cell-cell adhesion and is a key regulator of
the Hippo signaling pathway. Dysregulation of Kirrell has been implicated in various diseases,
including kidney disease and cancer. The production of high-quality recombinant Kirrell is
essential for structural studies, drug screening, and investigating its biological functions. These
application notes provide detailed protocols for the cloning, expression, and purification of
recombinant Kirrell protein in both mammalian and bacterial expression systems.

Data Presentation

Table 1: Expected Yield and Purity of Recombinant Kirrell

Expression . . . . . .
Kirrell Domain Fusion Tag Typical Yield Purity
System
Mammalian Extracellular C-terminal His-
) 1-5 mg/L >95%
(HEK293) Domain tag
) ) Intracellular N-terminal His-
Bacterial (E. coli) ) 5-10 mg/L >90%
Domain SUMO-tag
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Note: Yields are estimates and can vary depending on the specific experimental conditions and
optimization.

Experimental Protocols

Part 1: Cloning and Expression of Kirrell Extracellular
Domain in Mammalian Cells (HEK293)

This protocol describes the transient expression of the ectodomain of human Kirrell (amino
acids 17-499) with a C-terminal polyhistidine (His) tag in HEK293 cells.

1.1. Vector Construction:

o Gene Amplification: Amplify the cDNA sequence encoding the extracellular domain of human
Kirrell (GIn 17 - Ala 499) by PCR. Design primers to introduce appropriate restriction sites
(e.g., EcoRI and Xhol) for cloning into a mammalian expression vector (e.g., pPcDNA3.1(+)).
The reverse primer should also include the coding sequence for a 6xHis-tag immediately
before the stop codon.

» Vector Preparation: Digest the mammalian expression vector with the corresponding
restriction enzymes (e.g., EcoRI and Xhol).

 Ligation: Ligate the purified PCR product into the prepared vector using T4 DNA ligase.

o Transformation: Transform the ligation mixture into competent E. coli (e.g., DH5a) for
plasmid amplification.

« Verification: Select positive clones by antibiotic resistance and verify the insertion by
restriction digestion and Sanger sequencing.

1.2. Expression in HEK293 Cells:

e Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM)
supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C
in a humidified incubator with 5% CO2.

e Transfection:
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o Seed HEK?293 cells in 6-well plates or larger culture vessels to reach 70-80% confluency
on the day of transfection.

o For a 6-well plate, mix 2.5 pg of the Kirrell expression plasmid with a suitable transfection
reagent (e.g., Lipofectamine 3000 or polyethyleneimine (PEI)) in serum-free medium
according to the manufacturer's instructions.

o Add the DNA-transfection reagent complex to the cells and incubate for 48-72 hours.

o Harvesting: Collect the cell culture supernatant containing the secreted recombinant Kirrell
ectodomain. Centrifuge to remove cells and debris.

1.3. Purification of His-tagged Kirrell Ectodomain:
« Affinity Chromatography:

o Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column with a
binding buffer (e.g., 50 mM Tris-HCI, 300 mM NaCl, 10 mM imidazole, pH 8.0).

o Load the clarified cell culture supernatant onto the column.
o Wash the column with the binding buffer to remove unbound proteins.

o Elute the bound Kirrell protein with an elution buffer containing a higher concentration of
imidazole (e.g., 50 mM Tris-HCI, 300 mM NaCl, 250 mM imidazole, pH 8.0).

o Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer
(e.qg., PBS, pH 7.4) using dialysis or a desalting column.

o Purity Analysis: Analyze the purity of the recombinant protein by SDS-PAGE.

Part 2: Cloning and Expression of Kirrell Intracellular
Domain in E. coli

This protocol describes the expression of the intracellular domain (ICD) of human Kirrell as a
fusion protein with an N-terminal His-SUMO tag in E. coli. The SUMO tag enhances solubility
and can be cleaved to yield the native ICD.
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2.1. Vector Construction:

Gene Amplification: Amplify the cDNA sequence encoding the intracellular domain of human
Kirrell by PCR. Design primers to introduce suitable restriction sites for cloning into a
bacterial expression vector that provides an N-terminal His-SUMO tag (e.g., pET-SUMO).

Vector Preparation and Ligation: Follow the same steps as in 1.1.2 and 1.1.3.

Transformation: Transform the ligation mixture into a suitable E. coli expression strain (e.g.,
BL21(DE3)).

Verification: Verify the construct as described in 1.1.5.
2.2. Expression in E. coli:

o Culture: Inoculate a single colony of transformed E. coli into LB medium containing the
appropriate antibiotic and grow overnight at 37°C with shaking.

e [nduction:

o Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an
OD600 of 0.6-0.8.

o Induce protein expression by adding IPTG (isopropyl 3-D-1-thiogalactopyranoside) to a
final concentration of 0.5-1 mM.

o Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours to
promote proper protein folding.

e Harvesting: Harvest the bacterial cells by centrifugation.
2.3. Purification of His-SUMO-tagged Kirrell ICD:

o Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCI, 300 mM NacCl, 10
mM imidazole, 1 mg/mL lysozyme, DNase I, pH 8.0) and lyse the cells by sonication.

 Clarification: Centrifuge the lysate to pellet cell debris.
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Affinity Chromatography: Purify the soluble His-SUMO-Kirrel1 ICD from the clarified lysate
using a Ni-NTA column as described in 1.3.1.

SUMO Tag Cleavage:

o Dialyze the purified fusion protein against a cleavage buffer (e.g., 50 mM Tris-HCI, 150
mM NaCl, 1 mM DTT, pH 8.0).

o Add a SUMO protease to the protein solution and incubate at 4°C for 2-4 hours or
overnight.

Removal of SUMO Tag and Protease: Pass the cleavage reaction mixture through the Ni-
NTA column again. The cleaved Kirrell ICD will be in the flow-through, while the His-SUMO
tag and the His-tagged protease will bind to the resin.

Further Purification: If necessary, further purify the Kirrell ICD using size-exclusion
chromatography.

Part 3: Activity Assays for Recombinant Kirrell

3.1. Kirrel1l-Nephrin Binding ELISA:

This assay quantifies the interaction between the recombinant Kirrell ectodomain and its

binding partner, Nephrin.

Coating: Coat a 96-well ELISA plate with recombinant Nephrin (1-5 pg/mL in PBS) overnight
at 4°C.

Blocking: Block the wells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room
temperature.

Binding: Add serial dilutions of the purified recombinant Kirrel1 ectodomain to the wells and
incubate for 2 hours at room temperature.

Detection:

o Wash the wells with PBS containing 0.05% Tween-20 (PBST).
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o Add a primary antibody against the His-tag to the wells and incubate for 1 hour.
o Wash and add a secondary antibody conjugated to HRP (Horseradish Peroxidase).

o Wash and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

e Measurement: Stop the reaction with a stop solution (e.g., 2N H2S0O4) and measure the
absorbance at 450 nm.

3.2. Cell Adhesion Assay:

This assay assesses the ability of the recombinant Kirrell ectodomain to mediate cell
adhesion.

Coating: Coat a 96-well plate with the purified recombinant Kirrell ectodomain (10-20 pug/mL
in PBS) overnight at 4°C.

» Blocking: Block the wells with 1% BSA in PBS for 1 hour at 37°C.

o Cell Seeding: Seed cells that express a Kirrell binding partner (e.g., podocytes expressing
Nephrin) onto the coated wells at a density of 5 x 10”4 cells/well.

¢ |ncubation: Incubate for 1-2 hours at 37°C to allow for cell adhesion.
e Washing: Gently wash the wells with PBS to remove non-adherent cells.

» Quantification: Quantify the number of adherent cells by staining with a suitable dye (e.g.,
crystal violet) and measuring the absorbance, or by direct cell counting under a microscope.

Mandatory Visualizations
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Caption: Kirrell signaling in the Hippo pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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